2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide linkage. Its molecular formula is C18H17N3O4S2, and it has a molecular weight of approximately 403.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting o-aminothiophenol with carbon disulfide and a base, followed by cyclization with an appropriate reagent.
Introduction of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Hydrazide Formation: The intermediate product is further reacted with hydrazine hydrate to form the hydrazide linkage.
Condensation Reaction: Finally, the hydrazide is condensed with 4-hydroxy-3,5-dimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide linkage to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors. The benzothiazole ring and hydrazide linkage may facilitate binding to active sites, while the sulfanyl group could participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A simpler analog without the hydroxy and methoxy groups.
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide: Lacks the benzothiazole ring and sulfanyl group.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiazole ring and the hydroxy, methoxy-substituted phenyl group allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
303107-48-4 |
---|---|
Molecular Formula |
C18H17N3O4S2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O4S2/c1-24-13-7-11(8-14(25-2)17(13)23)9-19-21-16(22)10-26-18-20-12-5-3-4-6-15(12)27-18/h3-9,23H,10H2,1-2H3,(H,21,22)/b19-9+ |
InChI Key |
HNQYMQHLHHWGQF-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.